Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-
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Overview
Description
Fosfonet sodium, also known as phosphonoacetate sodium, is an organophosphorus compound. It is a sodium salt of phosphonoacetic acid and is known for its antiviral properties, particularly against herpesviruses. Fosfonet sodium inhibits viral DNA polymerase, thereby preventing the replication of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fosfonet sodium can be synthesized through the reaction of phosphonoacetic acid with sodium hydroxide. The reaction typically involves dissolving phosphonoacetic acid in water and then adding sodium hydroxide to form the sodium salt. The reaction conditions usually include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its sodium salt form .
Industrial Production Methods
In industrial settings, the production of fosfonet sodium involves similar steps but on a larger scale. The process includes the dissolution of phosphonoacetic acid in water, followed by the addition of sodium hydroxide. The mixture is then stirred and heated to ensure complete reaction. The resulting solution is filtered and crystallized to obtain high-purity fosfonet sodium .
Chemical Reactions Analysis
Types of Reactions
Fosfonet sodium undergoes various chemical reactions, including:
Oxidation: Fosfonet sodium can be oxidized to form phosphonoacetate derivatives.
Reduction: It can be reduced under specific conditions to yield different phosphonoacetate compounds.
Substitution: Fosfonet sodium can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various metal salts can be used to replace the sodium ion in fosfonet sodium.
Major Products Formed
The major products formed from these reactions include various phosphonoacetate derivatives, which can have different properties and applications depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Fosfonet sodium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Fosfonet sodium is used in studies involving viral DNA polymerase inhibition, particularly in herpesviruses.
Medicine: It has potential therapeutic applications as an antiviral agent.
Industry: Fosfonet sodium is used in the production of other organophosphorus compounds and as an intermediate in various industrial processes
Mechanism of Action
Fosfonet sodium exerts its effects by inhibiting viral DNA polymerase, an enzyme crucial for the replication of viral DNA. By binding to the active site of the enzyme, fosfonet sodium prevents the incorporation of nucleotides into the growing DNA chain, thereby halting viral replication. This mechanism is particularly effective against herpesviruses, making fosfonet sodium a valuable antiviral agent .
Comparison with Similar Compounds
Similar Compounds
Phosphonoacetic acid: The parent compound of fosfonet sodium, also used as an antiviral agent.
Fosfomycin: Another organophosphorus compound with antibacterial properties.
Phosphonoformic acid: Similar in structure and function, used as an antiviral agent
Uniqueness
Fosfonet sodium is unique due to its specific inhibition of viral DNA polymerase, making it particularly effective against herpesviruses. Its sodium salt form enhances its solubility and stability, making it more suitable for various applications compared to its parent compound, phosphonoacetic acid .
Properties
CAS No. |
141420-50-0 |
---|---|
Molecular Formula |
C23H22O5S |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-methyl-2-[[4-(4-phenylmethoxyphenyl)sulfonylphenoxy]methyl]oxirane |
InChI |
InChI=1S/C23H22O5S/c1-23(17-28-23)16-27-20-9-13-22(14-10-20)29(24,25)21-11-7-19(8-12-21)26-15-18-5-3-2-4-6-18/h2-14H,15-17H2,1H3 |
InChI Key |
UIZMKKCVKQEXMO-UHFFFAOYSA-N |
SMILES |
CC1(CO1)COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1(CO1)COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
141420-50-0 | |
Synonyms |
4-Benzyloxy-4''-(2,3-epoxy-2-methylpropoxy)-diphenylsulfone |
Origin of Product |
United States |
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